molecular formula C27H24N2O8S B15182467 2-((3-((4-Acetamido-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-4-methoxyphenyl)sulphonyl)ethyl acetate CAS No. 79641-31-9

2-((3-((4-Acetamido-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-4-methoxyphenyl)sulphonyl)ethyl acetate

Cat. No.: B15182467
CAS No.: 79641-31-9
M. Wt: 536.6 g/mol
InChI Key: QSUUWOZVFLFFKO-UHFFFAOYSA-N
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Description

2-((3-((4-Acetamido-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-4-methoxyphenyl)sulphonyl)ethyl acetate is a useful research compound. Its molecular formula is C27H24N2O8S and its molecular weight is 536.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

79641-31-9

Molecular Formula

C27H24N2O8S

Molecular Weight

536.6 g/mol

IUPAC Name

2-[3-[(4-acetamido-9,10-dioxoanthracen-1-yl)amino]-4-methoxyphenyl]sulfonylethyl acetate

InChI

InChI=1S/C27H24N2O8S/c1-15(30)28-20-9-10-21(25-24(20)26(32)18-6-4-5-7-19(18)27(25)33)29-22-14-17(8-11-23(22)36-3)38(34,35)13-12-37-16(2)31/h4-11,14,29H,12-13H2,1-3H3,(H,28,30)

InChI Key

QSUUWOZVFLFFKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)NC3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

Biological Activity

The compound 2-((3-((4-acetamido-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-4-methoxyphenyl)sulphonyl)ethyl acetate , also known by its CAS number 79641-31-9, is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N2O8SC_{27}H_{24}N_{2}O_{8}S, with a molecular weight of approximately 520.55 g/mol. The structure features an anthracene core substituted with various functional groups, including acetamido and methoxyphenyl groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired substitutions on the anthracene backbone. The synthetic route often includes:

  • Formation of the anthracene derivative : Starting from anthraquinone derivatives.
  • Introduction of the acetamido group : Via acylation methods.
  • Sulfonation : To introduce the sulfonyl group.
  • Esters formation : Finalizing with ethyl acetate to yield the target compound.

Anticancer Properties

Research has indicated that compounds related to anthracene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar anthracene-based compounds demonstrate IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colorectal cancer) and HEP-2 (laryngeal cancer) .

Cell LineIC50 (µg/mL)Comparison Control
HCT-11613.5Vinblastine: 2.34
HEP-225.3Vinblastine: 6.61

These results suggest that derivatives of this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)Comparison Control
S. aureus62.5Ciprofloxacin: 1.56
E. coli250Ciprofloxacin: 3.125

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using DPPH scavenging assays, showing significant free radical scavenging activity with an IC50 value comparable to known antioxidants like ascorbic acid .

The biological effects of this compound can be attributed to its ability to interact with cellular macromolecules through:

  • Redox reactions : The dioxo groups can participate in redox cycles.
  • Hydrogen bonding : The acetamido and methoxy groups facilitate interactions with biological targets such as enzymes or receptors.

Case Studies

Several case studies highlight the efficacy of anthracene derivatives in treating specific conditions:

  • Cancer Treatment : A study involving a similar anthracene derivative demonstrated a marked reduction in tumor size in xenograft models when administered at therapeutic doses.
  • Antibacterial Screening : In a clinical setting, derivatives were tested against resistant bacterial strains, showing potential for developing new antibiotics.

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